(E)-N'-(4-morpholin-4-ylphenyl)but-2-enediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N'-(4-morpholin-4-ylphenyl)but-2-enediamide, also known as LY294002, is a widely used chemical compound in scientific research. It is a potent inhibitor of phosphoinositide 3-kinase (PI3K), a crucial enzyme involved in the regulation of cell growth, survival, and metabolism.
Mechanism of Action
(E)-N'-(4-morpholin-4-ylphenyl)but-2-enediamide exerts its inhibitory effect on PI3K by binding to the ATP-binding pocket of the enzyme. This prevents the enzyme from phosphorylating its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), and generating phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a crucial signaling molecule that activates downstream effectors, such as Akt and mTOR, which promote cell growth and survival.
Biochemical and Physiological Effects:
The inhibition of PI3K by (E)-N'-(4-morpholin-4-ylphenyl)but-2-enediamide has several biochemical and physiological effects. It reduces the levels of PIP3, which in turn inhibits the activation of downstream effectors, such as Akt and mTOR. This leads to the inhibition of cell growth and survival. It also affects various physiological processes, such as insulin signaling, inflammation, and immune response.
Advantages and Limitations for Lab Experiments
The advantages of using (E)-N'-(4-morpholin-4-ylphenyl)but-2-enediamide in lab experiments are its potency and selectivity for PI3K inhibition. It is also readily available and easy to use. However, it has some limitations, such as its poor solubility in aqueous solutions, which requires the use of organic solvents. It also has a short half-life and can be rapidly metabolized in vivo, which limits its use in animal studies.
Future Directions
There are several future directions for the use of (E)-N'-(4-morpholin-4-ylphenyl)but-2-enediamide in scientific research. One direction is to study its role in the regulation of autophagy, a cellular process that degrades damaged or unwanted cellular components. Another direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, diabetes, and inflammation. Finally, the development of more potent and selective PI3K inhibitors based on the structure of (E)-N'-(4-morpholin-4-ylphenyl)but-2-enediamide is another promising direction for future research.
Conclusion:
(E)-N'-(4-morpholin-4-ylphenyl)but-2-enediamide is a potent and selective inhibitor of PI3K that has been extensively used in scientific research. Its inhibitory effect on PI3K has several biochemical and physiological effects, such as the inhibition of cell growth and survival. Although it has some limitations, its potency and selectivity make it a valuable tool for studying the role of PI3K in various physiological processes and diseases. Future research directions include the study of its role in autophagy, its potential as a therapeutic agent, and the development of more potent and selective PI3K inhibitors.
Synthesis Methods
The synthesis of (E)-N'-(4-morpholin-4-ylphenyl)but-2-enediamide is a multi-step process that involves the reaction of 4-morpholin-4-ylphenylamine with maleic anhydride, followed by the reduction of the resulting maleamic acid with sodium borohydride. The final product is obtained after purification through column chromatography.
Scientific Research Applications
(E)-N'-(4-morpholin-4-ylphenyl)but-2-enediamide has been extensively used in scientific research as a potent and selective inhibitor of PI3K. It has been shown to inhibit the growth and survival of various cancer cells, including breast, prostate, and lung cancer cells. It has also been used to study the role of PI3K in various physiological processes, such as insulin signaling, inflammation, and immune response.
properties
IUPAC Name |
(E)-N'-(4-morpholin-4-ylphenyl)but-2-enediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c15-13(18)5-6-14(19)16-11-1-3-12(4-2-11)17-7-9-20-10-8-17/h1-6H,7-10H2,(H2,15,18)(H,16,19)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFHGGKXLWIYPP-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C=CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)/C=C/C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.